molecular formula C23H18N2O3 B342945 N-[4-[(3-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

N-[4-[(3-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B342945
M. Wt: 370.4 g/mol
InChI Key: QOIUGYMDKQZPMT-UHFFFAOYSA-N
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Description

N-[4-[(3-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is a complex organic compound with a molecular formula of C23H18N2O3. This compound is known for its unique structure, which includes a benzofuran ring and a benzoyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran ring. The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene compound. The next step involves the introduction of the benzoyl group through a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and an aluminum chloride catalyst. Finally, the amide bond is formed by reacting the intermediate with 4-aminophenylamine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[(3-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-[(3-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The benzofuran ring and benzoyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-[4-[(3-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H18N2O3/c1-15-5-4-7-17(13-15)22(26)24-18-9-11-19(12-10-18)25-23(27)21-14-16-6-2-3-8-20(16)28-21/h2-14H,1H3,(H,24,26)(H,25,27)

InChI Key

QOIUGYMDKQZPMT-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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